N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine: is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. The presence of the trifluoromethyl group and the dibenzyl substituents makes this compound particularly interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibenzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with amine or alkyl groups.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dibenzyl groups may interact with proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine: can be compared with other triazine derivatives such as:
- N,N-dibenzyl-6-methoxy-5-(trifluoromethyl)pyridin-2-amine
- N,N-dibenzyl-6-chloro-5-(trifluoromethyl)pyridin-2-amine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the trifluoromethyl group in This compound imparts unique characteristics, such as increased stability and lipophilicity, making it distinct from its analogs.
Biological Activity
N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine class, which has garnered interest for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound features a triazine ring with a trifluoromethyl group and dibenzyl substituents. The presence of the trifluoromethyl moiety enhances its lipophilicity, facilitating membrane penetration and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C15H14F3N5 |
Molecular Weight | 319.29 g/mol |
CAS Number | 122600-54-8 |
Biological Activities
Research indicates that triazine derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Triazines have shown effectiveness against various bacterial strains. For instance, studies on related compounds indicate potential efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have been tested for their ability to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various triazine derivatives against E. coli and S. aureus. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones in agar diffusion tests.
- Cytotoxicity in Cancer Cells : In vitro studies on MCF-7 breast cancer cells revealed that certain triazine derivatives led to a decrease in cell viability with IC50 values in the micromolar range (e.g., 1.29 µM). The mechanisms involved included disruption of mitochondrial function and activation of caspase pathways .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator by binding to active sites or altering enzyme conformation due to its bulky dibenzyl groups.
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity in microbial cells.
Comparison with Related Compounds
The biological activity of this compound can be compared with other triazines:
Compound | Activity |
---|---|
N,N-dibenzyl-6-methoxy-5-(trifluoromethyl)pyridin-2-amine | Moderate anticancer activity |
N,N-dibenzyl-6-chloro-5-(trifluoromethyl)pyridin-2-amine | Significant antimicrobial effects |
Properties
IUPAC Name |
2-N,2-N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5/c19-18(20,21)15-23-16(22)25-17(24-15)26(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCBLNSQBWYLOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC(=N3)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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